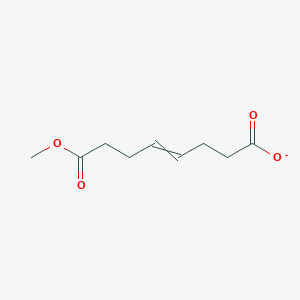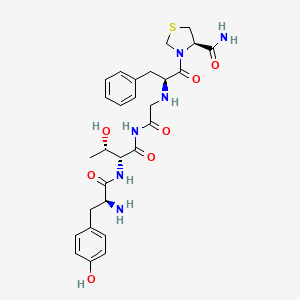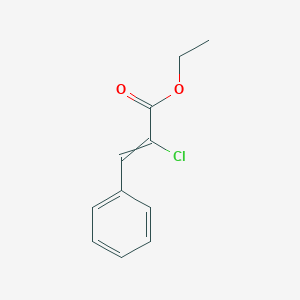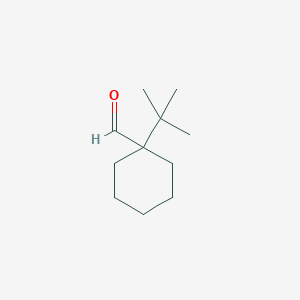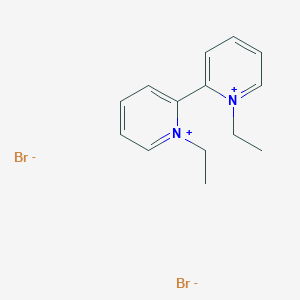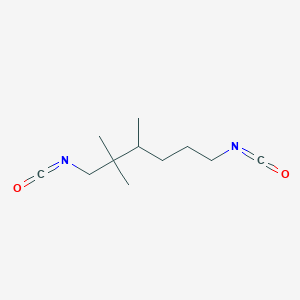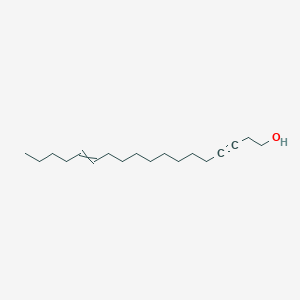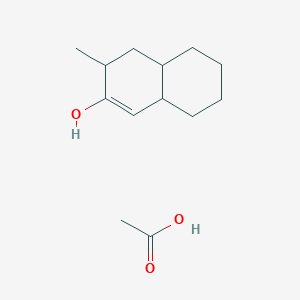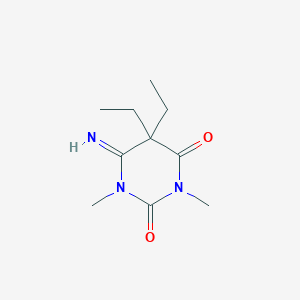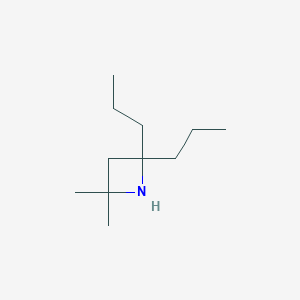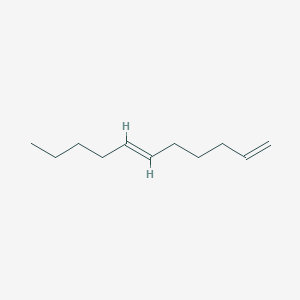
E-1,6-Undecadiene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
E-1,6-Undecadiene is an organic compound with the molecular formula C11H20. It is a diene, meaning it contains two double bonds, specifically located at the first and sixth positions of the undecane chain. This compound is known for its applications in various fields, including organic synthesis and industrial chemistry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: E-1,6-Undecadiene can be synthesized through several methods. One common approach involves the addition of an ethylcopper complex to 1-octyne. The reaction is carried out under an inert atmosphere using diethyl ether and dimethyl sulfide as solvents. The mixture is cooled to -45°C, and ethylmagnesium bromide is added dropwise. After further cooling and stirring, 1-octyne is introduced, followed by the addition of N,N’-dimethylpropyleneurea and allyl bromide. The mixture is then warmed to -30°C and stirred for 12 hours before being quenched and purified .
Industrial Production Methods: Industrial production of this compound typically involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions ensures higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: E-1,6-Undecadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form epoxides or other oxygenated derivatives.
Reduction: Hydrogenation of the double bonds results in the formation of saturated hydrocarbons.
Substitution: Electrophilic addition reactions, such as the addition of halogens or hydrogen halides, are common.
Common Reagents and Conditions:
Oxidation: Reagents like m-chloroperbenzoic acid (m-CPBA) are used for epoxidation.
Reduction: Hydrogen gas in the presence of a palladium catalyst is employed for hydrogenation.
Substitution: Halogens (e.g., bromine) and hydrogen halides (e.g., HBr) are used under controlled conditions.
Major Products:
Oxidation: Epoxides and alcohols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkenes and alkanes.
Wissenschaftliche Forschungsanwendungen
E-1,6-Undecadiene has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and in the preparation of more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with various biomolecules.
Industry: this compound is used in the production of polymers, resins, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of E-1,6-Undecadiene involves its interaction with various molecular targets. The double bonds in the compound allow it to participate in electrophilic addition reactions, forming intermediates that can further react to produce a variety of products. The pathways involved depend on the specific reactions and conditions employed .
Vergleich Mit ähnlichen Verbindungen
1,3-Butadiene: Another diene with double bonds at the first and third positions.
1,5-Hexadiene: A diene with double bonds at the first and fifth positions.
1,7-Octadiene: A diene with double bonds at the first and seventh positions.
Uniqueness: E-1,6-Undecadiene is unique due to its specific structure, which allows for selective reactions and the formation of specific products. Its longer carbon chain compared to other dienes provides different reactivity and applications in synthesis and industry .
Eigenschaften
CAS-Nummer |
71309-05-2 |
|---|---|
Molekularformel |
C11H20 |
Molekulargewicht |
152.28 g/mol |
IUPAC-Name |
(6E)-undeca-1,6-diene |
InChI |
InChI=1S/C11H20/c1-3-5-7-9-11-10-8-6-4-2/h3,10-11H,1,4-9H2,2H3/b11-10+ |
InChI-Schlüssel |
GUUVOMIEMHFZCY-ZHACJKMWSA-N |
Isomerische SMILES |
CCCC/C=C/CCCC=C |
Kanonische SMILES |
CCCCC=CCCCC=C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


